1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one
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Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one typically involves the reaction of 3-chlorophenylpiperazine with 2-methylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or potassium thiocyanate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent. It has been investigated for its activity as a serotonin receptor antagonist, which could make it useful in the treatment of various neurological disorders.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: The compound is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an antagonist at these receptors, blocking the binding of serotonin and thereby modulating neurotransmission. This mechanism is of interest in the development of treatments for conditions such as depression, anxiety, and schizophrenia .
Comparison with Similar Compounds
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one can be compared with other piperazine derivatives, such as:
1-(3-Chlorophenyl)piperazine: This compound is similar in structure but lacks the 2-methylpropan-1-one moiety. It is also a serotonin receptor antagonist and is used in research for its pharmacological properties.
1-(4-Chlorophenyl)piperazine: This compound has a similar structure but with the chlorine atom in a different position. It is used as a pharmaceutical intermediate and has similar biological activities.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(2)14(18)17-8-6-16(7-9-17)13-5-3-4-12(15)10-13/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDQAXLYGZJPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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